20,21-Dihydroxycholesterol
Description
Contextualizing 20,21-Dihydroxycholesterol as a Specific Oxysterol
Oxysterols are defined by the presence of additional hydroxyl, epoxide, or ketone groups on the cholesterol backbone. These modifications, which can occur through enzymatic action or auto-oxidation, significantly alter the molecule's properties and biological functions compared to cholesterol. This compound is characterized by the presence of two hydroxyl groups on the cholesterol side chain, at positions 20 and 21. This specific dihydroxylation pattern distinguishes it from other well-known oxysterols such as 25-hydroxycholesterol (B127956) or 27-hydroxycholesterol, which play prominent roles in cholesterol homeostasis and bile acid synthesis. scielo.br The formation of this compound is linked to the metabolism of cholesterol hydroperoxides, which are primary products of cholesterol auto-oxidation. nih.govnih.gov
Delineation of Stereoisomers of this compound
The spatial arrangement of the hydroxyl groups at the C20 and C21 positions gives rise to different stereoisomers of this compound. The two specifically identified isomers in research are 20α,21-Dihydroxycholesterol and 20β,21-Dihydroxy-20-iso-cholesterol.
20α,21-Dihydroxycholesterol (Specific Isomer)
Limited direct research is available specifically on the 20α,21-Dihydroxycholesterol isomer. Its formation has been proposed as a potential, though not primary, metabolite in certain contexts. For instance, early studies on the metabolism of 20α-hydroxycholesterol by adrenal preparations did not prominently feature this isomer, focusing instead on its conversion to C21 steroids. researchgate.net More recent work has shown that the epimeric 20β,21-dihydroxy-20-iso-cholesterol is the specific product of CYP11A1 action on 20-iso-cholesterol 20β-hydroperoxide. nih.gov The preparation of 20α,21-dihydroxycholesterol has been achieved synthetically from 21-hydroxypregnenolone (B45168) through a Grignard reaction for use as a reference standard in metabolic studies. nih.gov
20β,21-Dihydroxy-20-iso-cholesterol (Specific Isomer)
This isomer is a notable product of the enzymatic processing of a specific cholesterol hydroperoxide. Research has demonstrated that the mitochondrial cytochrome P450 enzyme, CYP11A1 (also known as P450scc), converts 20-iso-cholesterol 20β-hydroperoxide into 20β,21-dihydroxy-20-iso-cholesterol as a single product. nih.gov This reaction is stereospecific. The positioning of the 20β-hydroperoxide and the 21-methyl group within the active site of CYP11A1 facilitates the formation of this particular glycol. nih.gov This finding highlights a specific role for CYP11A1 in metabolizing cholesterol autoxidation products. nih.govnih.gov
Position within the Sterol Metabolism Landscape (General Academic Context)
This compound and its isomers are situated at the crossroads of cholesterol degradation and steroid hormone biosynthesis (steroidogenesis). The primary and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a reaction also catalyzed by CYP11A1. scielo.broup.com This process involves sequential hydroxylations at C22 and C20, leading to the intermediate 20α,22R-dihydroxycholesterol, which is then cleaved. wikipedia.orgwikipedia.org
The formation of 20β,21-dihydroxy-20-iso-cholesterol from cholesterol hydroperoxide by CYP11A1 represents a parallel metabolic activity for this crucial enzyme. nih.gov Instead of acting on cholesterol itself, the enzyme processes an oxidized cholesterol derivative. This suggests that in environments with high oxidative stress, where cholesterol hydroperoxides are more likely to form, CYP11A1 may participate in the detoxification of these potentially harmful autoxidation products. nih.govnih.gov While 20α,22R-dihydroxycholesterol is a natural intermediate in the main steroidogenic pathway, 20β,21-dihydroxy-20-iso-cholesterol arises from an alternative substrate, positioning it as a marker of specific oxidative conditions and enzymatic side-activities within steroidogenic tissues. nih.gov
Interactive Data Tables
Table 1: Key Stereoisomers of this compound and Related Compounds
| Compound Name | Precursor | Key Enzyme | Metabolic Significance |
| 20α,21-Dihydroxycholesterol | Synthetically derived from 21-hydroxypregnenolone | Not a primary enzymatic product in major pathways | Used as a research standard |
| 20β,21-Dihydroxy-20-iso-cholesterol | 20-iso-cholesterol 20β-hydroperoxide | CYP11A1 | Product of CYP11A1 metabolism of a cholesterol autoxidation product nih.gov |
| 20α,22R-Dihydroxycholesterol | 22R-Hydroxycholesterol | CYP11A1 | Key intermediate in the conversion of cholesterol to pregnenolone wikipedia.orgwikipedia.org |
Table 2: Properties of this compound and Related Metabolites
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| This compound | C27H46O3 | 418.65 | Oxysterol, cholesterol metabolite |
| Cholesterol | C27H46O | 386.65 | Precursor to steroid hormones and bile acids |
| Pregnenolone | C21H32O2 | 316.48 | Precursor to all steroid hormones wikipedia.org |
| 20α,22R-Dihydroxycholesterol | C27H46O3 | 418.65 | Intermediate in steroidogenesis wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26273-31-4 |
|---|---|
Molecular Formula |
C27H46O3 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-1,2-diol |
InChI |
InChI=1S/C27H46O3/c1-18(2)6-5-13-27(30,17-28)24-10-9-22-21-8-7-19-16-20(29)11-14-25(19,3)23(21)12-15-26(22,24)4/h7,18,20-24,28-30H,5-6,8-17H2,1-4H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
XSWNHJBXPSAEBX-MGNSQDQZSA-N |
SMILES |
CC(C)CCCC(CO)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Isomeric SMILES |
CC(C)CCC[C@@](CO)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(C)CCCC(CO)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Synonyms |
20 alpha,21-dihydroxycholesterol 20,21-dihydroxycholesterol |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of 20,21 Dihydroxycholesterol
Formation from Cholesterol Hydroperoxides
Under specific conditions, CYP11A1 can act on cholesterol hydroperoxides, which are derivatives of cholesterol formed through oxidative processes. nih.gov This activity leads to the production of dihydroxycholesterol isomers that differ from the standard intermediates of steroidogenesis.
The metabolism of cholesterol 20α-hydroperoxide by CYP11A1 presents a notable divergence from the canonical pathway. Research has shown that adrenal cortex mitochondria can convert cholesterol 20α-hydroperoxide into both 20α,21-dihydroxycholesterol and 20α,22R-dihydroxycholesterol. nih.gov One study focusing on the peroxidative reaction mediated by P450scc reported that the decay of a transient radical intermediate during the reaction with (20R)-20-hydroperoxycholesterol was directly associated with the production of (20R)-20,21-dihydroxycholesterol. nih.gov However, other detailed biochemical studies using purified CYP11A1 have identified 20α,22R-dihydroxycholesterol as the product when cholesterol 20α-hydroperoxide is the substrate. nih.gov This suggests that while 20α,22R-dihydroxycholesterol is a definitive product of this reaction, the formation of 20α,21-dihydroxycholesterol is also reported under certain experimental conditions, indicating a complex enzymatic potential.
In contrast to the α-isomer, the conversion of cholesterol 20β-hydroperoxide by CYP11A1 is highly specific. When the epimeric 20β-hydroperoxide acts as the substrate for CYP11A1, it is transformed into a single glycol product, identified as 20β,21-dihydroxy-20-iso-cholesterol. nih.gov This stereospecific reaction highlights the enzyme's ability to process different hydroperoxide isomers into distinct products. nih.gov
| Substrate | Enzyme | Product(s) | Reference |
|---|---|---|---|
| Cholesterol 20α-Hydroperoxide | CYP11A1 (P450scc) | 20α,21-Dihydroxycholesterol and 20α,22R-Dihydroxycholesterol | nih.govnih.govnih.gov |
| Cholesterol 20β-Hydroperoxide | CYP11A1 (P450scc) | 20β,21-Dihydroxy-20-iso-cholesterol | nih.gov |
Distinction from Canonical Steroidogenesis Intermediates
The formation of 20,21-dihydroxycholesterol derivatives from hydroperoxides represents a side-pathway that is separate from the well-established route of steroid hormone biosynthesis.
The canonical pathway for converting cholesterol to pregnenolone (B344588)—the universal precursor for all steroid hormones—is catalyzed by CYP11A1 and involves three sequential oxidative steps. nih.govclinicalgate.comoncohemakey.com First, cholesterol is hydroxylated at the C22 position to form 22R-hydroxycholesterol. wikipedia.org This intermediate is then hydroxylated again at the C20 position to yield 20α,22R-dihydroxycholesterol. wikipedia.orgwikipedia.org Finally, CYP11A1 cleaves the bond between C20 and C22 of 20α,22R-dihydroxycholesterol to produce pregnenolone and isocaproic aldehyde. nih.govnih.gov
Crucially, 20α,22R-dihydroxycholesterol is a natural, enzyme-bound intermediate in this primary pathway. nih.govnih.gov In contrast, the pathways that form this compound isomers start from cholesterol hydroperoxides, which are not considered intermediates in the canonical steroidogenic cascade. nih.gov
Cytochrome P450scc (CYP11A1) demonstrates remarkable versatility by catalyzing different hydroxylation reactions depending on the substrate presented to its active site. genecards.orguniprot.org In canonical steroidogenesis, the enzyme specifically binds cholesterol and facilitates sequential hydroxylations at C22 and C20. nih.govcusabio.com However, when cholesterol hydroperoxides like the 20α- or 20β-isomers serve as substrates, the enzyme's catalytic action is redirected. nih.gov The specific binding of these hydroperoxides within the enzyme's heme pocket is thought to position the molecule differently, resulting in the formation of the corresponding glycol products, such as 20β,21-dihydroxy-20-iso-cholesterol, without the release of intermediate hydroxy analogs. nih.gov This substrate-dependent specificity underscores how a single steroidogenic enzyme can generate a diverse range of products from both physiological precursors and their oxidative derivatives.
Chemical Synthesis and Analogues for Research Investigations
Synthetic Routes for 20,21-Dihydroxycholesterol and Isomers
The construction of the dihydroxy-substituted side chain of cholesterol presents a significant synthetic challenge due to the need for precise control over multiple stereocenters. Various strategies have been developed to achieve this, often starting from more readily available steroid precursors.
A key synthetic approach to building the cholesterol side chain involves the alkylation at the C20 position of a pregnane (B1235032) derivative. The Grignard reaction is a powerful tool for this carbon-carbon bond formation. In a potential synthesis of this compound, a precursor such as 21-hydroxypregnenolone (B45168) acetate (B1210297) can be utilized.
The general principle involves reacting the C20 ketone of the pregnenolone (B344588) derivative with a suitable organometallic reagent. For instance, pregnenolone acetate can be reacted with a Grignard reagent to facilitate alkylation at the C20 position. epo.org To synthesize the specific side chain of this compound, a multi-step process starting from a 21-hydroxypregnenolone precursor would be necessary. The C20 ketone would be targeted by a specific Grignard reagent designed to introduce the remaining carbons of the cholesterol side chain. Subsequent deprotection and modification steps would yield the final this compound structure. The choice of protecting groups for the existing hydroxyl functions (at C3 and C21) is critical to prevent unwanted side reactions with the highly reactive Grignard reagent.
Table 1: Hypothetical Grignard Reaction Scheme
| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |
| 1 | 3β-acetoxy-21-hydroxypregn-5-en-20-one | Protecting Group Reagent | Protection of C21-OH | 3β-acetoxy-21-(protected)-pregn-5-en-20-one |
| 2 | Protected Precursor from Step 1 | Isohexylmagnesium bromide (Grignard Reagent) | Alkylation at C20 | Protected this compound derivative |
| 3 | Product from Step 2 | Deprotection Agent(s) | Removal of protecting groups | This compound |
Stereochemical Control in Laboratory Synthesis
The biological activity of sterols is highly dependent on their stereochemistry. The cholesterol side chain contains several chiral centers, including at the C20 position. Therefore, controlling the stereochemical outcome of synthetic reactions is paramount. In the context of a Grignard addition to the C20 ketone of a pregnenolone precursor, the approach of the nucleophile can occur from two different faces, potentially leading to a mixture of C20 epimers (20R and 20S).
Achieving stereochemical control can be accomplished through several strategies:
Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the incoming reagent to a specific face of the ketone, favoring the formation of one stereoisomer.
Substrate Control: The inherent stereochemistry of the steroid nucleus can influence the trajectory of the incoming nucleophile, a phenomenon known as diastereoselection. The bulky steroid ring system can sterically hinder one face of the C20 carbonyl group.
Reagent Control: The use of chiral Grignard reagents or catalysts can also induce stereoselectivity in the reaction.
Research on the synthesis of related hydroxycholesterols demonstrates the feasibility of such control. For example, a stereocontrolled synthesis of (22R)-22-hydroxycholesterol has been achieved by forming three contiguous chiral centers (C-17, C-20, and C-22) in a single step using a radical-mediated cyclization. oup.com The stereospecificity of enzymes involved in steroid metabolism, which selectively produce isomers like (20R,22R)-20,22-dihydroxycholesterol, further highlights the importance of obtaining stereochemically pure compounds for research. umich.edu The biological significance is underscored by findings that 20(S)-hydroxycholesterol is a specific ligand for the Smoothened (Smo) receptor, while the 20(R) epimer is inactive, emphasizing that precise stereochemical synthesis is crucial for creating biologically relevant molecules. nih.gov
Preparation of Labeled this compound for Metabolic Tracing Studies
Metabolic tracing using isotopically labeled compounds is a powerful technique to study the biosynthesis, transport, and fate of molecules within a biological system. eurisotop.comcreative-proteomics.com To investigate the metabolism of this compound, researchers require versions of the molecule that contain stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C)) or radioactive isotopes.
The preparation of labeled this compound can be achieved by incorporating labeled atoms during the chemical synthesis. nih.gov This can be done in several ways:
Labeled Precursors: The synthesis can start from a commercially available labeled steroid, such as a ¹³C- or D-labeled pregnenolone derivative.
Labeled Reagents: In the Grignard reaction approach, a labeled isohexylmagnesium bromide reagent could be used to introduce the isotopic label into the side chain.
A sophisticated approach involves creating bifunctional probes for chemoproteomic studies. For instance, a probe for 20(S)-hydroxycholesterol was synthesized containing a diazirine group for photocrosslinking to target proteins and an alkyne group for "click chemistry," allowing for the subsequent attachment of a fluorescent tag or affinity handle. nih.gov This demonstrates how synthetic chemistry can create advanced tools for tracing molecular interactions.
Studies on other brain-derived sterols, like 24S-hydroxycholesterol, have successfully used metabolic labeling with heavy water (D₂O) to noninvasively measure cholesterol synthesis and turnover in the brain by tracking the labeled metabolite in the blood. nih.gov A similar strategy could theoretically be applied to this compound, where administering a labeled precursor like labeled cholesterol or a simpler molecule like D₂O would lead to the in vivo production of labeled this compound, which could then be quantified by mass spectrometry. creative-proteomics.comnih.gov
Table 2: Common Isotopes and Labeling Strategies for Metabolic Tracing
| Isotope | Type | Common Application | Example Method |
| Deuterium (D or ²H) | Stable | In vivo metabolic labeling | Administration of heavy water (D₂O) to an organism. nih.gov |
| Carbon-13 (¹³C) | Stable | Tracing metabolic pathways | Use of ¹³C-labeled glucose or other precursors in cell culture or whole organisms. frontiersin.org |
| Tritium (³H) | Radioactive | High-sensitivity tracing | Synthesis with a tritiated reagent. |
| Carbon-14 (B1195169) (¹⁴C) | Radioactive | Autoradiography, flux analysis | Synthesis using a ¹⁴C-labeled precursor. |
Metabolic Context and Research Significance in Sterol Science
Occurrence in Adrenal Cortex Mitochondria
The primary site of the initial steps of steroidogenesis is the inner mitochondrial membrane of steroidogenic tissues, most notably the adrenal cortex. nih.govrupress.org This is where the enzyme cytochrome P450scc (CYP11A1) catalyzes the conversion of cholesterol to pregnenolone (B344588). nih.govwikipedia.org This conversion is not a single reaction but a three-step process involving sequential hydroxylations of the cholesterol side chain. wikipedia.orgnih.gov The canonical pathway involves the formation of 22R-hydroxycholesterol and then 20α,22R-dihydroxycholesterol, which is subsequently cleaved to yield pregnenolone and isocaproic aldehyde. wikipedia.orgwikipedia.org
Research has shown that adrenal cortex mitochondria can convert cholesterol 20α-hydroperoxide into both 20α,22R-dihydroxycholesterol and 20α,21-dihydroxycholesterol. nih.gov This suggests that under certain conditions, the enzymatic environment of the adrenal mitochondria can facilitate the formation of 20,21-dihydroxycholesterol. The adrenal cortex has the highest concentration of the cholesterol side-chain cleavage system, making it a focal point for studying these metabolic transformations. wikipedia.org
Status as a Byproduct or Alternative Intermediate in Steroid Metabolism Research
The central pathway for pregnenolone synthesis from cholesterol is a highly processive reaction catalyzed by CYP11A1. nih.govsemanticscholar.org This enzyme, along with its electron transfer partners adrenodoxin (B1173346) and adrenodoxin reductase, forms the cholesterol side-chain cleavage complex. wikipedia.org While the main intermediates are 22R-hydroxycholesterol and 20α,22R-dihydroxycholesterol, the possibility of alternative pathways and the formation of byproducts has been a subject of investigation. wikipedia.orgnih.gov
Some early studies considered various hydroxycholesterols as potential byproducts of yet-to-be-defined reversible transformations of the true intermediates. eur.nl The formation of this compound from cholesterol 20α-hydroperoxide in adrenal cortex mitochondria positions it as a potential, albeit likely minor, byproduct of cholesterol metabolism in this tissue. nih.gov The primary, rate-limiting step in steroidogenesis is the delivery of cholesterol to the inner mitochondrial membrane, a process mediated by the steroidogenic acute regulatory (StAR) protein. wikipedia.orgoup.com The subsequent enzymatic conversion by P450scc is highly efficient in producing pregnenolone through the canonical 20,22-dihydroxylated intermediate. umich.edu This high efficiency suggests that alternative intermediates like this compound are likely not major players in the main steroidogenic flux.
Theoretical Implications in Diversified Cholesterol Catabolism
The existence of compounds like this compound, even as minor byproducts, has theoretical implications for the diversity of cholesterol catabolism. The enzymatic machinery, particularly cytochrome P450 enzymes, is known for its ability to catalyze a variety of reactions on a broad range of substrates. mdpi.com The formation of this compound highlights the potential for alternative hydroxylation patterns on the cholesterol side-chain by the enzymatic systems present in steroidogenic tissues. nih.gov
This metabolic diversification can be influenced by various factors, including substrate availability and the specific conditions within the mitochondrial microenvironment. The study of such alternative pathways contributes to a more comprehensive understanding of the full metabolic potential of cholesterol and the enzymes that act upon it. While not a central player in the production of major steroid hormones, the formation of this compound underscores the broader catalytic capabilities of the enzymes involved in steroidogenesis.
Relationship to Oxidative Sterol Transformations in Research Models
The formation of this compound is an example of an oxidative sterol transformation. Oxysterols, which are oxidized derivatives of cholesterol, are a diverse class of molecules with various biological activities. physiology.orgnih.gov They can be formed through both enzymatic and non-enzymatic processes. physiology.orgnih.gov
In research models using bovine adrenal cortex mitochondria, the conversion of cholesterol 20α-hydroperoxide to 20α,21-dihydroxycholesterol demonstrates an enzymatic oxidative pathway. nih.gov This type of research is crucial for mapping the extent of sterol transformations that can occur in biological systems. While the primary focus of steroidogenesis research is on the production of pregnenolone, the characterization of other oxidative products provides a more complete picture of cholesterol metabolism. capes.gov.br The study of these less common oxysterols can also provide insights into the mechanisms of cytochrome P450 enzymes and their potential for generating a wide array of bioactive molecules from a single precursor. mdpi.com
Analytical Methodologies for Detection, Identification, and Characterization
Chromatographic Techniques for Separation of Isomers
Chromatography is essential for separating 20,21-dihydroxycholesterol from other oxysterols and lipids before detection. The choice of chromatographic technique is critical because many isomers can produce identical signals in a mass spectrometer, making their separation a prerequisite for accurate identification and quantification. biorxiv.orgmtc-usa.com
Gas chromatography-mass spectrometry is a powerful technique for the analysis of sterols and oxysterols. Due to the low volatility of these compounds, a chemical derivatization step is necessary to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. oup.comresearchgate.net This process involves treating the extracted and purified sample with a reagent such as N-methyl-N-trimethylsilyl-trifluoroacetamide. oup.com
The separation is typically performed on a capillary column, such as a HP-5ms, which has a stationary phase suitable for sterol analysis. oup.com The use of tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of low-abundance oxysterols. oup.comnih.gov In this mode, specific precursor-to-product ion transitions are monitored for each compound, which, combined with the retention time, provides confident identification. nih.gov GC-MS methods can achieve fast run times, often under 10 minutes, and provide detection limits in the picogram-per-milliliter range for many oxysterols. oup.com
Table 1: Typical GC-MS System Parameters for Oxysterol Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Derivatization | Trimethylsilylation (e.g., with N-methyl-N-trimethylsilyl-trifluoroacetamide) | oup.com |
| GC Column | HP-5ms (30 m, 0.25 mm, 0.25 µm df) or similar | oup.com |
| Carrier Gas | Helium | oup.com |
| Injection Mode | Pulsed-splitless | oup.com |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | nih.gov |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for oxysterol analysis, offering high sensitivity and specificity without the need for derivatization in many cases. mdpi.comaston.ac.uk This technique is particularly well-suited for profiling a wide range of oxysterols simultaneously, including dihydroxycholesterols. nih.govresearchgate.net
Reversed-phase (RP) liquid chromatography is the most common separation mode. aston.ac.uk Columns with C18 stationary phases are widely used, though other phases like phenyl-hexyl can offer different selectivity and are also employed. mdpi.comaston.ac.uk A typical mobile phase consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a small amount of formic acid to improve ionization. nih.govmdpi.com The separation of isomers, such as the various dihydroxycholesterol species, is critical and relies heavily on the chosen column and mobile phase conditions. biorxiv.org For instance, C8 columns have been shown to resolve certain oxysterol pairs that are inseparable on a C18 column with a similar mobile phase. aston.ac.uk The use of charge-tagging derivatization, where a charged group is attached to the oxysterol, can enhance ionization efficiency and detection sensitivity in the ESI source. frontiersin.org
Table 2: Example LC-MS/MS Gradient for Oxysterol Separation
| Time (min) | Mobile Phase A (%) (Water + 0.3% Formic Acid) | Mobile Phase B (%) (Methanol) | Source |
|---|---|---|---|
| 0-1 | 80 -> 20 | 20 -> 80 | mdpi.com |
| 1-9 | 20 -> 10 | 80 -> 90 | mdpi.com |
| 9-11 | 10 -> 5 | 90 -> 95 | mdpi.com |
| 11-11.01 | 5 -> 80 | 95 -> 20 | mdpi.com |
| 11.01-12 | 80 | 20 | mdpi.com |
This table illustrates a sample gradient elution program using a phenyl-hexyl column. mdpi.com
Thin-layer chromatography (TLC) represents one of the foundational techniques for lipid analysis. researchgate.net Before the widespread adoption of HPLC and GC-MS, TLC was a principal method for the separation and qualitative analysis of lipid classes. sigmaaldrich.comaocs.org In its historical context, TLC was used to fractionate lipid extracts on plates coated with a thin layer of adsorbent, most commonly silica (B1680970) gel. aocs.orgd-nb.info
For the separation of simple lipids, including cholesterol and its less polar derivatives, a mobile phase consisting of a non-polar solvent mixture like hexane (B92381) and diethyl ether, with a small amount of formic or acetic acid, was typically used. aocs.org This would separate lipids based on their polarity, with non-polar cholesterol esters migrating furthest up the plate and polar phospholipids (B1166683) remaining near the origin. aocs.org While effective for separating major lipid classes, its resolution for closely related isomers like different dihydroxycholesterols is limited compared to modern high-performance methods. researchgate.net The development of pre-coated plates in the 1960s and later high-performance thin-layer chromatography (HPTLC) plates significantly improved the reproducibility and efficiency of the technique. researchgate.netsigmaaldrich.com
Spectrometric Characterization for Structural Elucidation
While chromatography separates the components of a mixture, spectrometry provides the detailed structural information necessary to confirm the identity of a compound like this compound.
Mass spectrometry (MS) is indispensable for identifying oxysterols. When coupled with chromatography, it provides both retention time and mass information. In tandem MS (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint. researchgate.netnih.gov
For dihydroxycholesterols analyzed by electrospray ionization (ESI), the molecule is often derivatized with a charge-tag, such as a Girard P (GP) reagent, to form a stable singly charged ion [M]+. frontiersin.org Fragmentation of this precursor ion via collision-induced dissociation (CID) yields specific patterns. For instance, the analysis of 20R,22R-dihydroxycholesterol reveals a characteristic neutral loss of the derivatizing agent and subsequent water losses that help to confirm the dihydroxy nature of the sterol. frontiersin.org The fragmentation of the core sterol structure itself can also provide clues to the location of the hydroxyl groups. researchgate.net Without derivatization, electrospray ionization of dihydroxycholesterols can be weak, but when observed, fragmentation typically involves sequential losses of water molecules from the protonated molecule. nih.gov
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. sci-hub.se While obtaining suitable crystals of the final this compound product can be challenging, this technique is invaluable for confirming the configuration of key intermediates during a multi-step chemical synthesis. researchgate.netnih.gov
In the synthesis of complex natural products like specific sterol isomers, ensuring the correct stereochemistry at each new chiral center is critical. For example, in a novel synthesis of (20R)- and (20S)-21-hydroxy steroids, synthetic precursors or synthons are created. nih.gov X-ray diffraction analysis of a crystalline intermediate can unambiguously establish its spatial arrangement. This confirmation is crucial because the stereochemistry of the intermediate dictates the stereochemistry of the final product. By verifying the structure of a key building block, chemists can proceed with the synthesis with confidence that the final target molecule will have the desired configuration. sci-hub.senih.gov
Isotope Labeling Strategies for Tracking Metabolism in Research Systems
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms in a compound with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can follow the compound's journey through various metabolic pathways. For this compound, a key intermediate in steroid hormone biosynthesis, several isotope labeling strategies have been employed to elucidate its formation and subsequent conversion. These methods primarily involve the use of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), as well as radioactive isotopes like carbon-14 (B1195169) (¹⁴C).
The primary metabolic fate of (20R,22R)-20,22-dihydroxycholesterol, a stereoisomer of this compound and a crucial intermediate in steroidogenesis, is its conversion to pregnenolone (B344588) and isocaproaldehyde. acs.org This reaction is catalyzed by the enzyme cytochrome P450 11A1 (P450scc), also known as cholesterol side-chain cleavage enzyme. acs.orgqmul.ac.uk Isotope labeling studies have been instrumental in confirming the mechanism of this critical step.
Stable Isotope Labeling
Stable isotopes are non-radioactive and can be detected by mass spectrometry (MS), which separates ions based on their mass-to-charge ratio. This allows for the precise tracking of labeled molecules and their metabolic products.
Deuterium (²H) Labeling: Deuterium is a stable isotope of hydrogen. The synthesis of deuterated (20R,22R)-20,22-dihydroxycholesterol, specifically 20R,22R-dihydroxy-[21,21,21-²H₃]-cholesterol, has been a key tool in mechanistic studies. By introducing deuterium at the C21 position, researchers can track the fate of the isocaproaldehyde fragment produced during the cleavage of the C20-C22 bond. acs.org
Oxygen-18 (¹⁸O) Labeling: Oxygen-18 is a stable isotope of oxygen. Experiments using ¹⁸O-labeled molecular oxygen (¹⁸O₂) have been crucial in determining the origin of the hydroxyl groups in 20,22-dihydroxycholesterol (B1241940). When cholesterol is incubated with P450scc in the presence of ¹⁸O₂, both oxygen atoms in the diol are derived from molecular oxygen. acs.org Further studies involving the incubation of 20,22-dihydroxycholesterol with P450scc and ¹⁸O₂ have shown that no ¹⁸O is incorporated into the final products, pregnenolone and isocaproaldehyde. acs.org This finding supports a mechanism where the cleavage reaction is initiated by an electrophilic iron-oxo species of the enzyme reacting with the hydroxyl groups of the substrate. acs.org
Carbon-13 (¹³C) Labeling: While specific studies detailing the use of ¹³C-labeled this compound are not prevalent in the reviewed literature, the use of ¹³C-labeled precursors is a common strategy in metabolic research. For instance, [2,3-¹³C₂]-cholesterol has been used in human studies to measure the in vivo rates of cholesterol metabolism and excretion. ahajournals.org This approach allows for the tracing of the carbon skeleton and can be applied to study the downstream metabolic pathways of this compound.
Radioactive Isotope Labeling
Radioactive isotopes, or radioisotopes, emit radiation that can be detected by various methods, providing a highly sensitive means of tracking molecules.
Research Findings from Isotope Labeling Studies
The following table summarizes key findings from isotope labeling studies on intermediates in the pregnenolone synthesis pathway.
| Isotope Strategy | Labeled Compound | Research System | Key Finding | Citation |
| ¹⁸O₂ | (20R,22R)-20,22-Dihydroxycholesterol | Purified P450 11A1 enzyme | No incorporation of ¹⁸O into pregnenolone or isocaproaldehyde, supporting an electrophilic Compound I mechanism for the C-C bond cleavage. | acs.org |
| ¹⁸O₂ | Cholesterol | Adrenal microsomes | Both hydroxyl groups at C20 and C22 of the dihydroxycholesterol intermediate are derived from molecular oxygen. | acs.org |
| ²H | 20R,22R-dihydroxy-[21,21,21-²H₃]-cholesterol | Synthetic/Mechanistic Study | Synthesized as a tool to investigate the mechanism of the P450scc-catalyzed reaction. | acs.org |
| ¹⁴C | [4-¹⁴C]Cholesterol | Purified mitochondrial enzymes from bovine adrenal cortex | (20R,22R)-20,22-Dihydroxycholesterol is a highly efficient precursor for pregnenolone synthesis, demonstrating its role as a key intermediate. | umich.edu |
These isotope labeling strategies have been fundamental in establishing the sequential hydroxylation mechanism of cholesterol side-chain cleavage and in confirming the role of 20,22-dihydroxycholesterol as an obligatory intermediate in the biosynthesis of pregnenolone, the precursor to all steroid hormones.
Mechanistic Studies and Research Applications
Enzyme-Substrate Interactions in In Vitro Systems
The biosynthesis and metabolism of oxysterols, including 20,21-dihydroxycholesterol, are intricate processes governed by specific enzymatic reactions. In vitro studies have been instrumental in elucidating the mechanisms underlying these transformations, with a particular focus on the role of cytochrome P450 enzymes.
Proposed Reaction Mechanisms Involving P450 Hydroperoxide-Shunt Reactions
The conversion of sterol hydroperoxides by CYP11A1 is proposed to occur via a P450 hydroperoxide-shunt reaction. nih.gov In this mechanism, the sterol hydroperoxide itself serves a dual role: it acts as both the substrate and the oxygen donor. The hydroperoxide binds to the active site of the P450 enzyme, providing a reduced oxygen atom to the heme iron. This process generates a highly reactive ferryl-oxo intermediate (Compound I, or a similar species) without the need for the canonical electron transport chain involving NADPH and redox partners like adrenodoxin (B1173346) and adrenodoxin reductase. nih.gov
Once formed, this potent oxidizing species within the enzyme's active site can then hydroxylate the sterol substrate, leading to the formation of dihydroxycholesterol products. nih.gov The proximity and orientation of the substrate's side chain relative to the ferryl-oxo intermediate dictate the position of the second hydroxylation, leading to products such as this compound. This shunt pathway represents an alternative catalytic cycle for P450 enzymes, enabling them to process hydroperoxide substrates efficiently.
Comparison of Enzymatic Activities on Sterol Hydroperoxides
The enzymatic activity of CYP11A1 varies depending on the structure of the sterol substrate. While it is renowned for its sequential hydroxylation of cholesterol at the C22 and C20 positions to initiate steroidogenesis, its activity extends to other sterols and their derivatives. nih.gov For instance, CYP11A1 can metabolize 7-dehydrocholesterol (B119134) (7DHC), a precursor to both cholesterol and vitamin D3, and is in fact a better substrate than cholesterol itself. nih.gov In contrast, vitamins D2 and D3 are poorer substrates. nih.gov
The enzyme also acts on fungal sterols like ergosterol (B1671047), although the presence of a double bond at C22 prevents side-chain cleavage. Instead, CYP11A1 catalyzes the epoxidation of the C22=C23 double bond. nih.gov In the context of sterol hydroperoxides, studies have shown that while both CYP27A1 and CYP11A1 can reduce cholesterol 25-hydroperoxide to 25-hydroxycholesterol (B127956), only CYP11A1 metabolizes the epimeric 20ξ-hydroperoxides to yield glycol products. nih.gov This demonstrates a distinct substrate preference and catalytic outcome among different cholesterol-metabolizing P450 enzymes when presented with various hydroperoxide isomers.
Table 1: Comparative Activity of CYP11A1 on Various Sterol Substrates
| Substrate | Primary Product(s) | Relative Activity/Efficiency |
|---|---|---|
| Cholesterol | Pregnenolone (B344588) (via 22R-hydroxycholesterol and 20R,22R-dihydroxycholesterol) | Baseline |
| 7-Dehydrocholesterol (7DHC) | 7-Dehydropregnenolone | Higher than cholesterol |
| Vitamin D3 | 20-Hydroxyvitamin D3 | Lower than cholesterol |
| Vitamin D2 | 20-Hydroxyvitamin D2, 17,20-dihydroxyvitamin D2 | Lower than cholesterol |
| Ergosterol | 20-Hydroxy-22,23-epoxy-22,23-dihydroergosterol | Catalytic efficiency similar to cholesterol |
| Cholesterol 20ξ-hydroperoxides | This compound, 20,22R-Dihydroxycholesterol | Metabolized to glycols |
| Cholesterol 25-hydroperoxide | 25-Hydroxycholesterol | Reduced to corresponding alcohol |
Development and Application as Research Probes in Oxysterol Biology
Oxysterols, including various dihydroxycholesterol isomers, are recognized as important signaling molecules with diverse biological roles. nih.govnih.gov The development of synthetic oxysterols and their analogs has provided valuable tools for investigating their functions and identifying their cellular protein targets. While this compound itself is not as extensively studied as a research probe compared to other oxysterols, the principles and applications derived from related compounds offer a framework for its potential use.
For example, structurally precise photoaffinity probes of 20(S)-hydroxycholesterol have been synthesized to map its proteome-wide targets in living cells. nih.gov These probes are designed to mimic the natural oxysterol in structure and membrane partitioning, while incorporating functionalities for covalent cross-linking to interacting proteins upon photoactivation, enabling their subsequent identification. Such chemoproteomic approaches have been instrumental in identifying novel oxysterol-binding proteins and elucidating the molecular mechanisms of oxysterol signaling. nih.gov
Furthermore, combinations of specific oxysterols, such as 22(S)-hydroxycholesterol and 20(S)-hydroxycholesterol, have been used as research tools to investigate their synergistic effects on cellular processes like osteogenic differentiation. nih.govresearchgate.net These studies demonstrate how specific oxysterol profiles can regulate cellular fate and function. By extension, purified or synthesized this compound could be employed as a specific research probe to:
Investigate its binding affinity and specificity for known oxysterol receptors and binding proteins, such as the Liver X Receptors (LXRs) or Oxysterol-Binding Protein (OSBP) and its related proteins (ORPs). nih.gov
Explore its unique biological activities in various cell types, distinguishing its effects from those of other dihydroxycholesterol isomers.
Serve as a standard for analytical methods to detect and quantify its presence in biological samples, which could shed light on its endogenous formation and physiological relevance.
The synthesis of labeled versions of this compound, for instance with stable isotopes, would also facilitate its use in metabolic studies to trace its formation and downstream conversion pathways.
Historical Perspectives and Future Directions in 20,21 Dihydroxycholesterol Research
Evolution of Understanding in Sterol Biochemistry
The scientific community's comprehension of sterol biochemistry has undergone a significant evolution, moving from the identification of basic structures to a nuanced understanding of their diverse functions and intricate biosynthetic pathways. Sterols are fundamental molecules in eukaryotes, serving as structural components of cell membranes, precursors for steroid hormones and fat-soluble vitamins, and signaling molecules. oup.com
The journey began with the characterization of major sterols like cholesterol in animals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) such as sitosterol, stigmasterol, and campesterol (B1663852) in plants. oup.com Early research focused on elucidating the core set of reactions involved in sterol synthesis. A pivotal discovery was the oxygen-dependent cyclization of squalene (B77637) to form the initial protosterols, lanosterol (B1674476) or cycloartenol. oup.compnas.orgnih.gov This step, catalyzed by oxidosqualene cyclases (OSCs), is a hallmark of eukaryotic sterol synthesis and is believed to have evolved from the oxygen-independent squalene-hopene cyclase (SHC) found in bacteria. pnas.orgnih.gov
Further investigations revealed the extensive post-cyclization modifications required to produce the vast array of sterols found in nature. These modifications include demethylation, desaturation, reduction, and isomerization, which contribute to the functional diversity of sterols across different eukaryotic lineages. oup.com For instance, the conversion of lanosterol to cholesterol in animals involves numerous enzymatic steps. pnas.org
Phylogenetic studies have provided crucial insights into the evolutionary origins of sterol biosynthesis. While initially thought to be a eukaryotic invention, recent analyses suggest a bacterial origin for sterol biosynthetic genes, with subsequent horizontal gene transfer to eukaryotes. oup.com The presence of sterols in some bacteria, such as lanosterol in Gemmata obscuriglobus, supports this hypothesis and suggests that these organisms may retain ancient features of the sterol biosynthetic pathway. pnas.orgnih.gov
The rise of atmospheric oxygen is considered a key driver in the evolution of sterol pathways, leading to the development of more complex and stable sterol compounds. nih.govfrontiersin.org This is exemplified by the multi-step, oxygen-dependent conversion of squalene to 24-ethylsterols in plants, a far more complex process than the single-step, oxygen-independent synthesis of hopanoids in bacteria. frontiersin.org
The understanding of sterol function has also expanded beyond their structural role in membranes. Sterols are now recognized as crucial signaling molecules and precursors to a wide range of bioactive compounds, including steroid hormones. oup.comttu.edu This has led to research into the specific roles of different sterol intermediates and their metabolic products.
Unexplored Metabolic Fates and Enzymatic Conversions in Research Models
While the primary pathway for steroid hormone biosynthesis from cholesterol is well-established, involving intermediates like 22R-hydroxycholesterol and 20α,22R-dihydroxycholesterol, the broader metabolic landscape of dihydroxycholesterols, including 20,21-dihydroxycholesterol, remains largely uncharted territory. wikipedia.orgnih.gov Research into the metabolism of oxysterols, which are oxidized derivatives of cholesterol, has revealed a complex network of enzymatic conversions with diverse biological implications. nih.govnih.gov
The enzyme cytochrome P450scc (CYP11A1) is central to the initial steps of steroidogenesis, catalyzing the conversion of cholesterol to pregnenolone (B344588). wikipedia.orggenome.jp This process involves sequential hydroxylations, with 20α,22R-dihydroxycholesterol being a key enzyme-bound intermediate. wikipedia.orgnih.gov However, the possibility of alternative metabolic routes and the involvement of other enzymes in the processing of dihydroxycholesterols warrant further investigation. For instance, the conversion of cholesterol 20α-hydroperoxide to 20α,21-dihydroxycholesterol by adrenal cortex mitochondria suggests the existence of alternative enzymatic activities. capes.gov.br
The metabolism of other oxysterols provides a framework for exploring the potential fates of this compound. For example, 24S-hydroxycholesterol, the major oxysterol in the brain, is metabolized by the hepatic enzyme CYP39A1. mdpi.com Similarly, other cytochrome P450 enzymes, such as CYP7B1 and CYP3A4, are involved in the metabolism of various oxysterols, including the formation of dihydroxycholesterols like 7α,25-dihydroxycholesterol. nih.govdiva-portal.org The potential for this compound to be a substrate for these or other yet-to-be-identified enzymes is an open area of research.
Furthermore, the metabolism of oxysterols derived from the autoxidation of 7-dehydrocholesterol (B119134) (7-DHC) in models of Smith-Lemli-Opitz syndrome (SLOS) highlights the intricate pathways that can exist. nih.gov In these models, primary oxysterols are further metabolized to more stable forms. nih.gov This raises the question of whether this compound, if formed through non-enzymatic or alternative enzymatic routes, undergoes similar metabolic processing.
Future research in this area will likely focus on:
Identifying the full spectrum of enzymes capable of metabolizing this compound in various tissues.
Characterizing the metabolic products of these enzymatic conversions.
Elucidating the biological activities of these downstream metabolites.
Investigating the regulation of the metabolic pathways involved in the processing of this compound.
Methodological Advancements for Enhanced Detection and Quantification in Complex Biological Matrices for Research
The accurate detection and quantification of oxysterols like this compound in complex biological matrices such as plasma, serum, and tissues present significant analytical challenges. These challenges stem from their low physiological concentrations relative to cholesterol and their susceptibility to autoxidation during sample preparation. researchgate.net However, significant methodological advancements, particularly in the realm of chromatography coupled with mass spectrometry, have greatly improved the ability to analyze these compounds for research purposes.
Historically, methods like high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection were used, but often required derivatization and lacked the sensitivity needed for quantifying low-abundance oxysterols. niph.go.jpdss.go.th The advent of liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has revolutionized oxysterol analysis. researchgate.netniph.go.jp
Key Methodological Advancements:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for oxysterol quantification. researchgate.netmdpi.comresearchgate.net It offers high sensitivity and specificity, allowing for the detection of oxysterols at very low concentrations (femtogram to picogram levels). researchgate.netnih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for variations in sample preparation and instrument response. researchgate.nettottori-u.ac.jp
Sample Preparation: Optimized sample preparation techniques are critical to minimize the artificial formation of oxysterols and to efficiently extract them from the biological matrix. slu.se Methods like solid-phase extraction (SPE) are commonly employed for cleanup and enrichment of the oxysterol fraction. slu.se The development of fast and simple procedures, such as protein precipitation followed by on-line SPE, has enabled the analysis of small sample volumes. researchgate.net
Chromatographic Separation: The ability to separate isomeric oxysterols is essential for accurate quantification. researchgate.net The use of advanced HPLC columns, such as C18 core-shell and phenyl-hexyl columns, has improved the resolution of these closely related compounds. researchgate.netmdpi.com
Derivatization: While not always necessary with modern LC-MS/MS systems, derivatization can enhance ionization efficiency and sensitivity for certain oxysterols. niph.go.jpnih.gov For example, derivatization to picolinyl esters has been shown to significantly improve detection limits. researchgate.net
These advancements have enabled the development of robust and reliable methods for the simultaneous quantification of a wide range of oxysterols, including dihydroxycholesterols, in various biological samples. researchgate.netmdpi.com
Interactive Data Table: Comparison of Analytical Methods for Oxysterol Analysis
| Method | Detector | Derivatization | Sensitivity | Throughput | Reference(s) |
| HPLC | UV | Often Required | Low (ng range) | Moderate | niph.go.jp, dss.go.th |
| GC-MS | MS | Required (TMS ethers) | High (µg range) | Low | slu.se |
| LC-APCI-MS | MS | Not always required | High | High | niph.go.jp |
| LC-ESI-MS/MS | MS/MS | Optional | Very High (fg-pg range) | High | researchgate.net, mdpi.com, researchgate.net |
Potential as a Marker of Specific Oxidative Stress Pathways in Research Studies
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases. nih.govmdpi.com Lipid peroxidation, the oxidative degradation of lipids, is a key event in oxidative stress, leading to the formation of various byproducts that can serve as biomarkers. nih.govjst.go.jp Oxysterols, including dihydroxycholesterols, are products of cholesterol oxidation and have emerged as potential markers of oxidative stress. nih.govnih.gov
The formation of specific oxysterols can be indicative of particular oxidative stress pathways. For instance, different ROS can lead to the generation of distinct profiles of oxysterols. nih.gov This specificity raises the possibility that this compound, if found to be formed under specific oxidative conditions, could serve as a marker for a particular type of oxidative stress.
Potential Mechanisms and Research Avenues:
Enzymatic vs. Non-Enzymatic Oxidation: A key area of investigation is to determine whether this compound is primarily formed through enzymatic pathways or non-enzymatic free radical-mediated oxidation. slu.se If it is a product of a specific enzymatic reaction that is upregulated during oxidative stress, it could serve as a highly specific biomarker.
Association with Specific ROS: Research could explore the in vitro generation of this compound in the presence of different ROS (e.g., superoxide, hydroxyl radical, hydrogen peroxide) to see if its formation is linked to a particular reactive species.
Correlation with Other Oxidative Stress Markers: Studies could investigate the correlation between levels of this compound and established markers of oxidative stress, such as malondialdehyde (MDA), isoprostanes, and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), in various disease models. nih.govnih.govmdpi.com
Role of Antioxidant Systems: The impact of antioxidant systems, such as the Nrf2 pathway, on the levels of this compound could provide insights into its role in the cellular response to oxidative stress. nih.govsci-hub.se The Nrf2 pathway is a key regulator of antioxidant and detoxification genes, and its activation is a crucial defense mechanism against oxidative stress. nih.govnih.gov Studies have shown that some oxysterols can modulate Nrf2 signaling. nih.govsci-hub.se
While the direct evidence linking this compound to specific oxidative stress pathways is currently limited, the established role of other oxysterols as biomarkers of oxidative damage provides a strong rationale for future research in this area. nih.gov The identification of this compound as a specific marker could have significant implications for understanding and monitoring diseases associated with oxidative stress.
Q & A
Basic Research Questions
Q. What are the primary enzymatic pathways involved in the synthesis of 20,21-Dihydroxycholesterol, and how can researchers optimize yield in vitro?
- Methodological Answer : this compound is synthesized via cytochrome P450scc (CYP11A1)-mediated hydroxylation of cholesterol precursors. In vitro optimization requires precise control of substrate concentration (e.g., 7-dehydrocholesterol), cofactors (NADPH, molecular oxygen), and enzyme activity modulation using inhibitors like aminoglutethimide. Yield can be enhanced by stabilizing reaction conditions (pH 7.4, 37°C) and using microsomal preparations from steroidogenic tissues (e.g., adrenal glands) . Validation via HPLC and mass spectrometry is critical to confirm product purity.
Q. Which analytical techniques are most effective for quantifying this compound in biological samples, and what validation steps ensure accuracy?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to high sensitivity and specificity. Sample preparation should include lipid extraction (e.g., Folch method) and derivatization to improve ionization. For validation, calibrate with deuterated internal standards (e.g., d7-cholesterol), assess recovery rates (>85%), and validate linearity (R² > 0.99) across physiological concentration ranges (nM–µM). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, as demonstrated in cytochrome P450scc studies .
Q. What is the role of this compound in steroidogenesis, and how does its concentration affect downstream metabolic fluxes?
- Methodological Answer : As an intermediate in cholesterol-to-pregnenolone conversion, this compound facilitates side-chain cleavage via P450scc. Elevated concentrations (>10 µM) in vitro accelerate pregnenolone synthesis but may induce feedback inhibition if cofactor availability (NADPH) is limited. Researchers should monitor flux using radiolabeled tracers (e.g., ³H-cholesterol) and kinetic modeling to quantify rate-limiting steps .
Advanced Research Questions
Q. How should researchers address discrepancies in reported receptor binding affinities of this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell-based vs. cell-free systems) or differences in receptor isoforms. To resolve conflicts, employ orthogonal methods:
- Surface Plasmon Resonance (SPR) for real-time binding kinetics.
- Machine Learning Models : Use GPCR-ML scoring (as applied to GPR183-7,27-dihydroxycholesterol interactions) to predict binding affinities and validate via competitive radioligand assays .
- Standardize buffer conditions (e.g., 0.1% BSA to prevent non-specific binding) and report dissociation constants (Kd) with 95% confidence intervals.
Q. What in vitro and in vivo models are appropriate for investigating the role of this compound in cholesterol homeostasis, considering interspecies variability?
- Methodological Answer :
- In Vitro : Primary hepatocytes or adrenal cell lines (e.g., H295R) treated with this compound (1–50 µM) to assess VLDL secretion and PCSK9 expression. Include siRNA knockdown of GPR146 to model its regulatory role in cholesterol efflux .
- In Vivo : Use GPR146-knockout mice fed a high-fat diet. Measure plasma total cholesterol, triglycerides, and hepatic LDL receptor activity. Address interspecies variability by cross-referencing human liver organoid data and non-human primate studies .
Q. What computational approaches can predict novel interactions between this compound and orphan GPCRs, and how do they compare to experimental validation?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with GPCR homology models (e.g., GPR183) to prioritize targets.
- Machine Learning : Apply GPCR-ML scores to rank metabolite-receptor pairs, achieving a 5-fold higher hit rate than traditional screening (47.1% vs. 9%) .
- Experimental Validation : Validate top candidates via calcium flux assays (FLIPR) or β-arrestin recruitment (BRET). For orphan receptors, use heterologous expression systems (HEK293) and compare binding affinities to known ligands (e.g., 7α,25-dihydroxycholesterol for GPR183).
Key Considerations for Experimental Design
- Reproducibility : Follow NIH guidelines for preclinical studies, including blinding, randomization, and power analysis to determine sample size .
- Data Contradictions : Perform meta-analyses using tools like RevMan to assess heterogeneity across studies, and conduct sensitivity analyses to identify confounding variables (e.g., dietary cholesterol intake in animal models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
